N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves several stepsCommon reaction conditions involve cyclization, hydrogenation, and amination reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
N-[1-(4-ethylbenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other piperidine derivatives, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
Matrine: Known for its biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities .
Properties
Molecular Formula |
C20H26N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-ethylphenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H26N4O/c1-4-16-7-9-17(10-8-16)19(25)24-11-5-6-18(14-24)23(3)20-21-12-15(2)13-22-20/h7-10,12-13,18H,4-6,11,14H2,1-3H3 |
InChI Key |
UOLDKTSWIHRDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C |
Origin of Product |
United States |
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